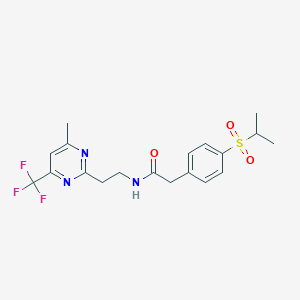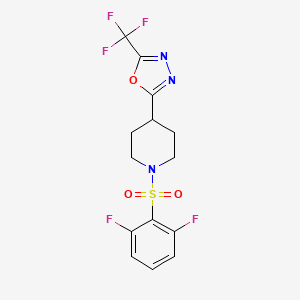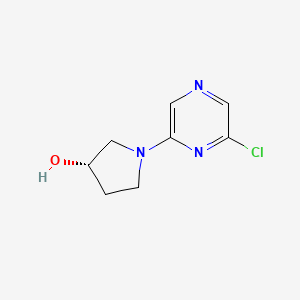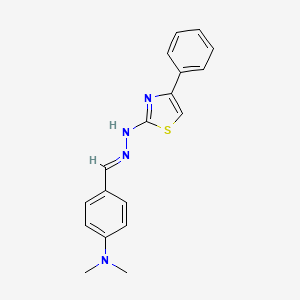
2-chloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide, also known as FC-5, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Serotonin 4 Receptor Agonist for Gastrointestinal Motility
A study by Sonda et al. (2003) explored a series of 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide derivatives for their serotonin 4 (5-HT(4)) receptor agonist activity. These compounds, including variations of the core structure similar to 2-chloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide, were evaluated for their potential to contract the isolated guinea-pig ascending colon, indicating their application in enhancing gastrointestinal motility. Specifically, the study found that certain derivatives showed favorable pharmacological profiles for gastrointestinal motility, offering insights into the development of novel prokinetic agents with improved oral bioavailability and gastrointestinal absorption rates compared to the initial compound (S. Sonda et al., 2003).
Antibacterial Activity of Metal Complexes
Khatiwora et al. (2013) synthesized metal complexes of new benzamides, including structures similar to 2-chloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide. These compounds were evaluated for their in vitro antibacterial activity against various bacterial strains. The study concluded that copper complexes of these benzamides exhibited superior antibacterial activities compared to the free ligands, suggesting their potential use in developing new antibacterial agents (E. Khatiwora et al., 2013).
Urotensin-II Receptor Antagonism
A series of 5-arylfuran-2-carboxamide derivatives, which share structural similarities with the compound , were synthesized and assessed for their potential as urotensin-II receptor antagonists. These compounds, particularly the 3,4-difluorophenyl analog, demonstrated high potency and metabolic stability, highlighting their therapeutic potential in conditions mediated by the urotensin-II pathway (Chae Jo Lim et al., 2019).
CCR5 Antagonism for HIV Infection
Research by Cheng De-ju (2014, 2015) focused on the synthesis of N-allyl-4-piperidyl benzamide derivatives, including compounds with a structural framework similar to 2-chloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide. These studies were directed towards developing novel non-peptide CCR5 antagonists, targeting the CCR5 receptor involved in HIV infection mechanisms. The structural characterization and bioactivity study suggest the potential application of these compounds in the treatment of HIV infection through the inhibition of the CCR5 receptor (Cheng De-ju, 2014; 2015).
Antidepressant and Antianxiety Activities
A novel series of derivatives, including 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine compounds, were synthesized and their antidepressant and antianxiety activities were evaluated. These studies suggest the potential therapeutic use of such derivatives in treating mood disorders, based on their structural relationship to 2-chloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide (J. Kumar et al., 2017).
Eigenschaften
IUPAC Name |
2-chloro-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O2/c19-17-6-2-1-5-16(17)18(22)20-12-14-7-9-21(10-8-14)13-15-4-3-11-23-15/h1-6,11,14H,7-10,12-13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNVVJNGMLQAWRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=CC=C2Cl)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2513460.png)
![Ethyl 2-{7-[(ethoxycarbonyl)methyl]-9-methyl-6,8-dioxo-3-phenyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purinyl}acetate](/img/structure/B2513461.png)
![N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2513463.png)
![N-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2513465.png)
![2-(ethylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2513467.png)
![9-(3-chloro-4-methylphenyl)-1-methyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2513468.png)

![tert-Butyl (1R*,4R*)-4-[(pyridin-2-ylmethyl)amino]-cyclohexylcarbamate](/img/structure/B2513473.png)


![6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine](/img/structure/B2513477.png)
